3-Hydroxy-2-oxobutanoic acid 3-Hydroxy-2-oxobutanoic acid Xi-3-hydroxy-2-oxobutanoic acid, also known as 3-hydroxy-alpha-ketobutyrate or beta-hydroxy-alpha-oxobutyric acid, belongs to the class of organic compounds known as short-chain keto acids and derivatives. These are keto acids with an alkyl chain the contains less than 6 carbon atoms. Xi-3-hydroxy-2-oxobutanoic acid is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, xi-3-hydroxy-2-oxobutanoic acid is primarily located in the cytoplasm. Outside of the human body, xi-3-hydroxy-2-oxobutanoic acid can be found in fruits and milk and milk products. This makes xi-3-hydroxy-2-oxobutanoic acid a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 1944-42-9
VCID: VC21224104
InChI: InChI=1S/C4H6O4/c1-2(5)3(6)4(7)8/h2,5H,1H3,(H,7,8)
SMILES: CC(C(=O)C(=O)O)O
Molecular Formula: C4H6O4
Molecular Weight: 118.09 g/mol

3-Hydroxy-2-oxobutanoic acid

CAS No.: 1944-42-9

Cat. No.: VC21224104

Molecular Formula: C4H6O4

Molecular Weight: 118.09 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-2-oxobutanoic acid - 1944-42-9

Specification

Description Xi-3-hydroxy-2-oxobutanoic acid, also known as 3-hydroxy-alpha-ketobutyrate or beta-hydroxy-alpha-oxobutyric acid, belongs to the class of organic compounds known as short-chain keto acids and derivatives. These are keto acids with an alkyl chain the contains less than 6 carbon atoms. Xi-3-hydroxy-2-oxobutanoic acid is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, xi-3-hydroxy-2-oxobutanoic acid is primarily located in the cytoplasm. Outside of the human body, xi-3-hydroxy-2-oxobutanoic acid can be found in fruits and milk and milk products. This makes xi-3-hydroxy-2-oxobutanoic acid a potential biomarker for the consumption of these food products.
CAS No. 1944-42-9
Molecular Formula C4H6O4
Molecular Weight 118.09 g/mol
IUPAC Name 3-hydroxy-2-oxobutanoic acid
Standard InChI InChI=1S/C4H6O4/c1-2(5)3(6)4(7)8/h2,5H,1H3,(H,7,8)
Standard InChI Key QWZIITCYKKSZGN-UHFFFAOYSA-N
SMILES CC(C(=O)C(=O)O)O
Canonical SMILES CC(C(=O)C(=O)O)O

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